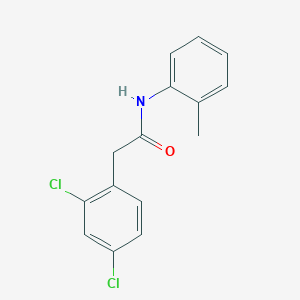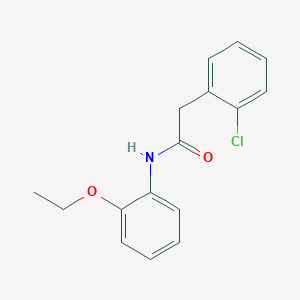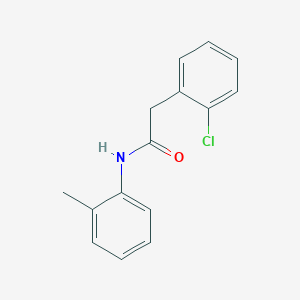![molecular formula C23H17BrN2O2 B270270 2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BOPP and is a phthalazinone derivative that has been synthesized through a multi-step process. In
Applications De Recherche Scientifique
BOPP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. BOPP has also been investigated for its potential use as a photosensitizer in photodynamic therapy. The compound has been tested in vitro and in vivo, and the results have been promising. BOPP has also been shown to have potential as a diagnostic agent for cancer due to its high selectivity for cancer cells.
Mécanisme D'action
The mechanism of action of BOPP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BOPP has been shown to induce reactive oxygen species (ROS) generation, which leads to DNA damage and cell death. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BOPP has been shown to have low toxicity and good biocompatibility, making it a promising candidate for therapeutic applications. The compound has been shown to accumulate in cancer cells, leading to selective toxicity towards cancer cells. BOPP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BOPP in lab experiments is its high selectivity for cancer cells, which allows for targeted therapy. The compound also has low toxicity and good biocompatibility, making it suitable for in vivo studies. However, one limitation of using BOPP is its complex synthesis method, which may limit its availability for researchers.
Orientations Futures
There are several future directions for BOPP research. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to explore its use as a diagnostic agent for cancer. Additionally, researchers could investigate the use of BOPP in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of BOPP and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of BOPP involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 2-(4-bromophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-methylphenylhydrazine to form the phthalazinone derivative BOPP. The synthesis method has been optimized to obtain high yields of the compound and has been reported in several research papers.
Propriétés
Nom du produit |
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone |
|---|---|
Formule moléculaire |
C23H17BrN2O2 |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C23H17BrN2O2/c1-15-6-8-17(9-7-15)22-19-4-2-3-5-20(19)23(28)26(25-22)14-21(27)16-10-12-18(24)13-11-16/h2-13H,14H2,1H3 |
Clé InChI |
BVGFKOMDCUNGQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)
![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)








![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)

